Cas no 1240596-65-9 (6-Chloro-3-hydroxypicolinic acid)

6-Chloro-3-hydroxypicolinic acid 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-hydroxypicolinic acid
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- インチ: 1S/C6H4ClNO3/c7-4-2-1-3(9)5(8-4)6(10)11/h1-2,9H,(H,10,11)
- InChIKey: QXDGNQIPVQKARR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(C(=O)O)=N1)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 70.4
6-Chloro-3-hydroxypicolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029010545-250mg |
6-Chloro-3-hydroxypicolinic acid |
1240596-65-9 | 95% | 250mg |
$980.00 | 2023-09-03 | |
Alichem | A029010545-1g |
6-Chloro-3-hydroxypicolinic acid |
1240596-65-9 | 95% | 1g |
$2895.00 | 2023-09-03 |
6-Chloro-3-hydroxypicolinic acid 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
6-Chloro-3-hydroxypicolinic acidに関する追加情報
6-Chloro-3-hydroxypicolinic Acid (CAS No. 1240596-65-9): An Overview of Its Structure, Properties, and Applications
6-Chloro-3-hydroxypicolinic acid (CAS No. 1240596-65-9) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its potential applications and intriguing properties. This article provides a comprehensive overview of the compound, including its chemical structure, physical and chemical properties, synthesis methods, and recent research findings.
Chemical Structure and Properties
6-Chloro-3-hydroxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6-position and a hydroxyl group at the 3-position. The molecular formula of this compound is C7H4ClNO3, with a molecular weight of approximately 187.56 g/mol. The compound exhibits a yellowish crystalline solid form at room temperature and is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).
The presence of the hydroxyl group imparts significant reactivity to the molecule, making it an interesting candidate for various chemical reactions. The chlorine atom at the 6-position further enhances its reactivity and stability, contributing to its unique chemical properties. These features make 6-chloro-3-hydroxypicolinic acid a valuable intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 6-chloro-3-hydroxypicolinic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the chlorination of 3-hydroxypicolinic acid using chlorine gas or other chlorinating agents. This process typically requires careful control of reaction conditions to ensure high yield and purity.
An alternative approach involves the hydroxylation of 6-chloropicolinic acid using hydrogen peroxide or other oxidizing agents. This method is often preferred due to its higher selectivity and milder reaction conditions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using catalytic systems or microwave-assisted reactions.
Biological Activity and Applications
6-Chloro-3-hydroxypicolinic acid has shown promising biological activity in various studies. One notable application is in the field of medicinal chemistry, where it has been investigated as a potential lead compound for drug development. Research has indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as arthritis.
In addition to its anti-inflammatory effects, 6-chloro-3-hydroxypicolinic acid has been studied for its antimicrobial activity against a range of bacteria and fungi. Its ability to inhibit microbial growth makes it a potential candidate for developing new antibiotics or antifungal agents.
Recent Research Findings
The latest research on 6-chloro-3-hydroxypicolinic acid has focused on elucidating its mechanism of action and exploring new applications. A study published in the Journal of Medicinal Chemistry reported that this compound can effectively inhibit the activity of specific enzymes involved in inflammatory pathways, providing insights into its therapeutic potential.
Another study conducted by researchers at a leading pharmaceutical company investigated the use of 6-chloro-3-hydroxypicolinic acid as a scaffold for designing novel drug candidates. The results showed that derivatives of this compound exhibited enhanced potency and selectivity compared to existing drugs, highlighting its potential as a starting point for drug discovery.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 6-chloro-3-hydroxypicolinic acid is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
In terms of environmental impact, care should be taken to dispose of waste materials properly to avoid contamination of water sources or soil. Green chemistry principles should be applied whenever possible to minimize environmental footprint.
Conclusion
6-Chloro-3-hydroxypicolinic acid (CAS No. 1240596-65-9) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmacology.
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